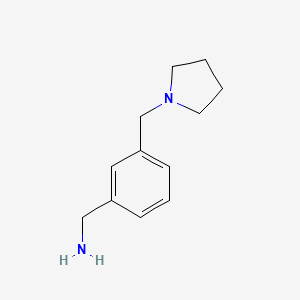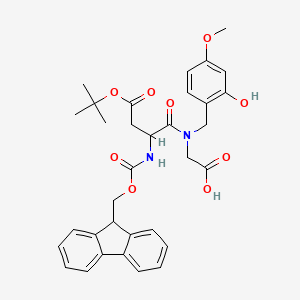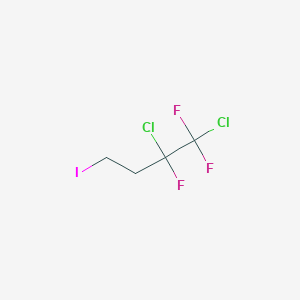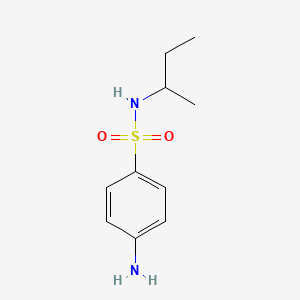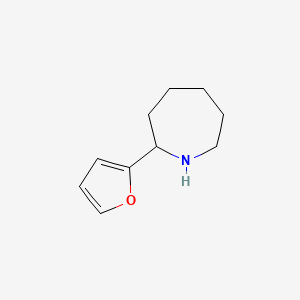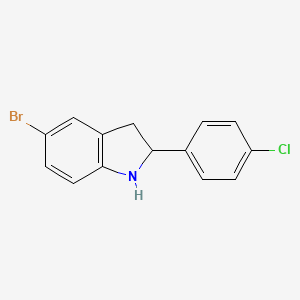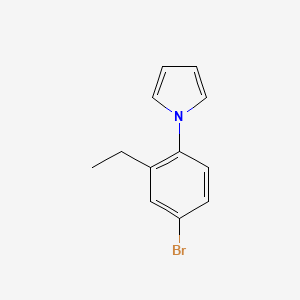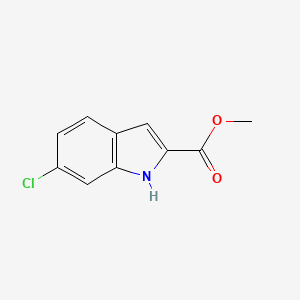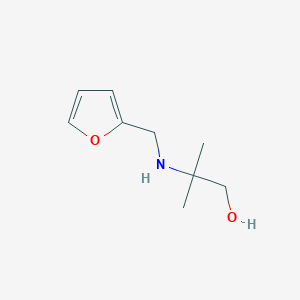
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((2-Furylmethyl)amino)-2-methylpropan-1-ol" is a chiral building block that has been synthesized with high enantiomeric excess (ee) for use in the preparation of serine and azasugars. The importance of this compound lies in its potential applications in the field of medicinal chemistry, particularly due to its structural similarity to bioactive molecules .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the enantioselective synthesis of 2-amino-2-(2-furyl)ethan-1-ol, which shares a furyl group and amino alcohol functionality with the compound of interest, was achieved using oxazaborolidine-catalyzed reduction, yielding enantiomers with up to 96% ee . Another study reported the synthesis of 2-aminopropane-1,3-diols, which are structurally related to the target compound, and evaluated their immunosuppressive activity . Additionally, a general route to synthesize 1-aminopropan-2-ols, which are structurally similar to the compound of interest, was developed using microwave-assisted ring opening of epoxides .
Molecular Structure Analysis
The molecular structure of compounds related to "2-((2-Furylmethyl)amino)-2-methylpropan-1-ol" has been characterized using various spectroscopic techniques. For example, the oligomerization product of 2-methylfuran was analyzed using IR, UV, NMR, and mass spectral data . These techniques are essential for confirming the structure of synthesized compounds and for understanding the stereochemistry, which is crucial for their biological activity.
Chemical Reactions Analysis
The chemical reactivity of furyl-containing compounds has been demonstrated in several studies. The oligomerization of 2-methylfuran, for example, resulted in products with different degrees of polymerization, indicating the reactivity of the furyl group under acidic conditions . The synthesis of 2-aminopropane-1,2,3-tricarboxylic acid and its derivatives also involved reactions pertinent to amino alcohols, such as esterification and hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino alcohols and related compounds are influenced by their functional groups and molecular structure. The immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols, for example, was found to be dependent on the position of substituents and the absolute configuration at the quaternary carbon atom . The anti-malarial activity of a series of 1-aminopropan-2-ols was evaluated, showing that the beta-amino alcohol functionality is crucial for biological activity against Plasmodium falciparum .
Applications De Recherche Scientifique
Biofuel Production
- Anaerobic Biofuel Production : The compound is a candidate for biofuel production, particularly in the context of anaerobic 2-methylpropan-1-ol (isobutanol) production using modified organisms like Escherichia coli. Engineering of enzymes such as ketol-acid reductoisomerase and alcohol dehydrogenase has been shown to enable production at a theoretically maximal yield (Bastian et al., 2011).
Antimalarial Properties
- Synthesis for Antimalarial Activity : Compounds related to 2-((2-Furylmethyl)amino)-2-methylpropan-1-OL have been synthesized and evaluated for their efficacy against malaria. Microwave-assisted ring opening of epoxides with various amines has been a technique used to generate these beta-amino alcohols, showing promise in antimalarial applications (Robin et al., 2007).
Chemical Synthesis and Properties
- Synthesis of Derivatives : This compound serves as a precursor for synthesizing various derivatives. For example, pyrrolidin-2-ones and their derivatives, which are significant in pharmacy and medicinal chemistry, are synthesized using this compound (Rubtsova et al., 2020).
- Viscosity and Optical Properties : Studies have examined the viscosity and optical properties of solutions containing derivatives of 2-((2-Furylmethyl)amino)-2-methylpropan-1-OL. These studies provide insights into the physical properties of these compounds and their potential applications in various fields (Chenlo et al., 2002); (Bhagat & Maken, 2020).
Solid-State Chemistry
- Solid-State Assembly : The compound and its derivatives have been studied in the context of solid-state assembly, particularly focusing on the formation of hydrogen-bonded arrays and three-dimensional networks (Štěpnička et al., 2004).
Catalytic Transformations
- Transformation to Pyrroles and Pyrrolidines : This compound has been used in catalytic transformations to produce pyrroles and pyrrolidines, showcasing its utility in organic synthesis (Bel'skii et al., 1964); (Bel'skii et al., 1963).
Pharmaceutical Research
- Synthesis of Immunosuppressive Agents : It is used in the synthesis of compounds with potential immunosuppressive activities, such as in the development of drugs for organ transplantation (Kiuchi et al., 2000).
Miscellaneous Applications
- Microbial Metabolism Studies : The metabolism of amino ketones like 2-((2-Furylmethyl)amino)-2-methylpropan-1-OL in bacteria like Escherichia coli has been studied, providing insights into microbial biochemistry (Turner, 1967).
Propriétés
IUPAC Name |
2-(furan-2-ylmethylamino)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,7-11)10-6-8-4-3-5-12-8/h3-5,10-11H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVOHCISDMKPNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406015 |
Source


|
| Record name | STK510592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL | |
CAS RN |
889949-94-4 |
Source


|
| Record name | STK510592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

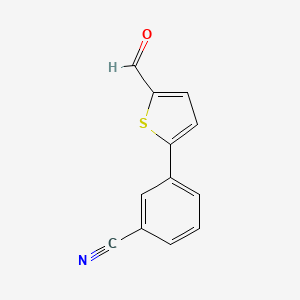

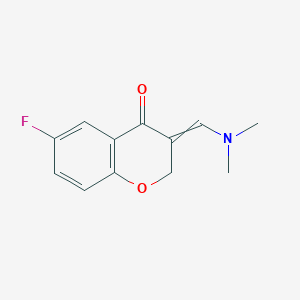


![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)
